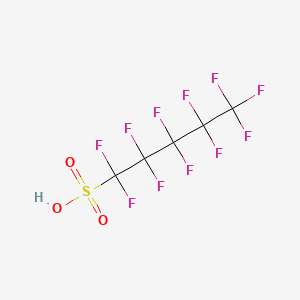

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Vue d'ensemble

Description

L'acide perfluoropentanesulfonique est un membre de la famille des acides perfluorosulfoniques, caractérisé par la présence d'une chaîne carbonée perfluorée et d'un groupe fonctionnel acide sulfonique. La formule moléculaire de l'acide perfluoropentanesulfonique est C5HF11O3S, et il est connu pour sa grande stabilité et sa résistance à la dégradation en raison des fortes liaisons carbone-fluor .

Mécanisme D'action

Perfluoropentanesulfonic acid, also known as 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- or PFPeS, is a member of the perfluorinated and polyfluorinated alkyl compounds (PFASs) family . This article will delve into the mechanism of action of PFPeS, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that perfluorosulfonic acids, a group to which pfpes belongs, can activate certain receptors such as the peroxisome proliferator-activated receptor (pparα) and the constitutive activated receptor (car) .

Mode of Action

It’s known that pfass, including pfpes, are highly resistant to degradation due to their strong carbon-fluorine bonds . This resistance to degradation could potentially lead to bioaccumulation and biomagnification, causing long-term exposure and effects.

Biochemical Pathways

The activation of pparα and car by pfass can lead to various downstream effects, including changes in lipid metabolism and inflammation .

Pharmacokinetics

Due to the strong carbon-fluorine bonds, pfass are known to be highly persistent in the environment and in biological systems . This suggests that PFPeS may have a long half-life and could potentially bioaccumulate.

Result of Action

The activation of pparα and car by pfass can lead to various cellular effects, including changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFPeS. For example, PFPeS is highly resistant to degradation, which can lead to its persistence in the environment . Furthermore, PFPeS has been detected in varying concentrations across several environmental matrices, suggesting that it may undergo transformation and degradation .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : L'acide perfluoropentanesulfonique peut être synthétisé par fluoruration électrochimique d'iodures de perfluoroalkyles. Ce processus implique l'électrolyse du précurseur dans une solution de fluorure d'hydrogène, ce qui conduit à la formation de l'acide perfluorosulfonique .

Méthodes de Production Industrielle : La production industrielle de l'acide perfluoropentanesulfonique implique généralement le même processus de fluoruration électrochimique. Cette méthode est privilégiée en raison de son efficacité pour produire des composés hautement fluorés avec un minimum d'impuretés .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide perfluoropentanesulfonique subit principalement des réactions de substitution en raison de la présence du groupe acide sulfonique. Il est résistant aux réactions d'oxydation et de réduction en raison des fortes liaisons carbone-fluor .

Réactifs et Conditions Communs:

Réactions de Substitution : Ces réactions impliquent souvent des nucléophiles tels que les ions hydroxydes ou les amines.

Principaux Produits:

Applications De Recherche Scientifique

L'acide perfluoropentanesulfonique a une large gamme d'applications en recherche scientifique et dans l'industrie :

Chimie : Il est utilisé comme tensioactif et dans la synthèse d'autres composés perfluorés.

Industrie : Il est utilisé dans la production de fluoropolymères et comme composant des mousses ignifuges.

5. Mécanisme d'Action

Le mécanisme par lequel l'acide perfluoropentanesulfonique exerce ses effets est principalement par son interaction avec les molécules biologiques. Il est connu pour activer les récepteurs activés par les proliférateurs de peroxysomes (PPAR) et les récepteurs constitutifs des androstènes (CAR), qui jouent un rôle dans le métabolisme des lipides et les voies de détoxification .

Composés Similaires:

- Acide perfluoropropanesulfonique

- Acide perfluorobutanesulfonique

- Acide perfluorohexanesulfonique

- Acide perfluoroheptanesulfonique

- Acide perfluorooctanesulfonique

Comparaison : L'acide perfluoropentanesulfonique est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Comparé aux acides perfluorosulfoniques à chaîne plus courte, il présente une hydrophobicité et une stabilité plus élevées. Les acides perfluorosulfoniques à chaîne plus longue, tels que l'acide perfluorooctanesulfonique, ont été plus largement étudiés pour leurs impacts environnementaux et sanitaires .

Comparaison Avec Des Composés Similaires

- Perfluoropropanesulfonic acid

- Perfluorobutanesulfonic acid

- Perfluorohexanesulfonic acid

- Perfluoroheptanesulfonic acid

- Perfluorooctanesulfonic acid

Comparison: Perfluoropentanesulfonic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain perfluorosulfonic acids, it has higher hydrophobicity and stability. Longer-chain perfluorosulfonic acids, such as perfluorooctanesulfonic acid, have been more extensively studied for their environmental and health impacts .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEKLXZRZOWKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11SO3H, C5HF11O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062600 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-91-4 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropentane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

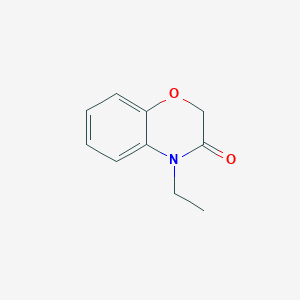

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexa[trifluoromethyl]benzene](/img/structure/B3031296.png)

![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)